Trypargine

Description

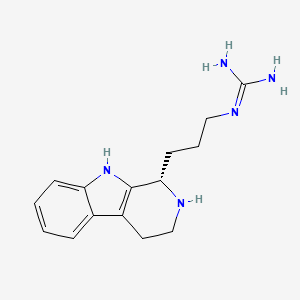

Structure

3D Structure

Properties

CAS No. |

82054-21-5 |

|---|---|

Molecular Formula |

C15H21N5 |

Molecular Weight |

271.36 g/mol |

IUPAC Name |

2-[3-[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]propyl]guanidine |

InChI |

InChI=1S/C15H21N5/c16-15(17)19-8-3-6-13-14-11(7-9-18-13)10-4-1-2-5-12(10)20-14/h1-2,4-5,13,18,20H,3,6-9H2,(H4,16,17,19)/t13-/m0/s1 |

InChI Key |

NMPAXZOTIQZCEM-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CN[C@H](C2=C1C3=CC=CC=C3N2)CCCN=C(N)N |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)CCCN=C(N)N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Trypargine Formation

Tryptamine (B22526) Metabolism as a Central Biosynthetic Route

Tryptamine, an indolamine metabolite of the essential amino acid tryptophan, is considered a key intermediate in the biosynthesis of various indole (B1671886) alkaloids, including the β-carboline scaffold found in trypargine. wikipedia.orgfishersci.atmpg.de

Elucidation of Precursor Incorporation (e.g., Tryptophan)

Tryptophan serves as the primary precursor for tryptamine. wikipedia.orgfishersci.atnih.gov In living organisms, tryptophan decarboxylase enzymes remove the carboxylic acid group from tryptophan to yield tryptamine. wikipedia.org While the direct incorporation of tryptophan and a 2-keto carboxylic acid derived from arginine into this compound has been envisioned, detailed biosynthetic studies specifically on this compound's pathway are not extensively reported in the provided search results. scielo.br However, tryptophan is a known precursor for a wide variety of indole alkaloids. acs.orgfishersci.atmdpi.com

Investigation of Key Enzymatic Transformations (e.g., Pictet-Spengler Reaction Equivalents)

The formation of the tetrahydro-β-carboline core, a defining structural feature of this compound, often involves a Pictet-Spengler reaction or an enzymatic equivalent. scielo.bracs.orgwikipedia.org The Pictet-Spengler reaction is a chemical transformation where a β-arylethylamine (like tryptamine) condenses with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline or tetrahydroisoquinoline. wikipedia.org In biological systems, this reaction is typically catalyzed by enzymes. wikipedia.orgnih.gov

While specific enzymatic Pictet-Spengler equivalents directly involved in this compound biosynthesis are not explicitly detailed in the search results, the general mechanism involves the condensation of tryptamine with a carbonyl compound, forming an iminium intermediate, followed by an electrophilic aromatic substitution and ring closure. wikipedia.orgnih.gov Enzymes like strictosidine (B192452) synthase catalyze a similar reaction in the biosynthesis of other indole alkaloids. nih.govwikipedia.orgnih.gov

Interplay with Other Secondary Metabolite Pathways

The biosynthesis of indole alkaloids, including those with a β-carboline structure, is interconnected with other secondary metabolite pathways, particularly those involving the formation of monoterpenoid precursors. mdpi.comwikipedia.org

Role of Strictosidine Synthase in Indole Alkaloid Biosynthesis

Strictosidine synthase (STR) is a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids. nih.govwikipedia.orgnih.govcjnmcpu.com It catalyzes the stereoselective condensation of tryptamine with secologanin (B1681713) to form 3α(S)-strictosidine. mdpi.comwikipedia.orgnih.gov Strictosidine is considered a universal precursor for a vast number of indole alkaloids. mdpi.comwikipedia.orgcjnmcpu.com While this compound is a β-carboline alkaloid, and strictosidine is a precursor for monoterpenoid indole alkaloids which have a more complex structure incorporating a monoterpene unit, the involvement of tryptamine and a Pictet-Spengler-like cyclization suggests a potential link or analogous enzymatic machinery might be involved in the formation of the β-carboline core in this compound, even if it doesn't proceed through strictosidine itself. Strictosidine synthase facilitates this reaction by acting as a scaffold and orienting the substrates. wikipedia.org

Molecular Genetic Approaches to Pathway Dissection

Understanding the enzymes and genes involved in the biosynthesis of natural products like this compound often involves molecular genetic techniques. google.com

Gene Identification and Functional Characterization of Biosynthetic Enzymes

Identifying the specific genes encoding the enzymes responsible for each step in the this compound biosynthetic pathway is crucial for understanding and potentially manipulating its production. This involves techniques such as gene cloning, sequencing, and functional expression. Characterizing the function of these enzymes, including their substrate specificity and catalytic mechanisms, provides detailed insights into the pathway. While the search results discuss the identification and characterization of genes for enzymes in related pathways, such as strictosidine synthase nih.gov, specific details on the genes and enzymes solely dedicated to this compound biosynthesis were not prominently found. Studies on the synthesis of this compound and its analogues often employ chemical methods, including Pictet-Spengler reactions, to elucidate structural features and develop synthetic routes, which can inform potential biosynthetic steps. scielo.bracs.orgcapes.gov.brfigshare.com

Heterologous Expression Systems and Engineered Biosynthesis of Alkaloids

Heterologous expression systems are widely used for deciphering biosynthetic pathways and producing natural products, including alkaloids rsc.orgnih.gov. This involves cloning genes encoding the biosynthetic enzymes from the native organism into a tractable host organism, such as Escherichia coli or yeast, to reconstitute the pathway or parts of it cas.cnrsc.orgnih.gov.

Studies on β-carboline biosynthesis have utilized heterologous expression to identify and characterize the genes and enzymes involved. For instance, the genes mcbABC from Marinactinospora thermotolerans, responsible for marinacarboline biosynthesis, were expressed in Streptomyces lividans and Escherichia coli to elucidate their function cas.cn. Expression of the mcbB gene alone in E. coli was sufficient to produce 1-acetyl-3-carboxy-β-carboline and other related compounds, demonstrating the enzyme's role in constructing the β-carboline scaffold cas.cn.

Similarly, heterologous expression in Streptomyces hosts has been used to identify and characterize genes involved in the biosynthesis of other β-carboline alkaloids, such as kitasetaline nih.govresearchgate.net. Expressing putative biosynthetic genes in a heterologous host allowed researchers to gain genetic information about the possible route for the supply of the β-carboline core structure researchgate.net. Feeding experiments with fluorinated tryptophan derivatives to heterologous Streptomyces hosts expressing kitasetaline biosynthetic genes resulted in the production of unnatural β-carboline alkaloids nih.govresearchgate.net.

Engineered biosynthesis in heterologous hosts offers several advantages, including the potential for higher productivity compared to native producers, the ability to work with unculturable or slow-growing organisms, and the facilitation of combinatorial biosynthesis to generate novel analogs rsc.orgmdpi.com. Strategies for optimizing heterologous expression include codon optimization, promoter engineering, and controlling gene copy number nih.gov.

While the provided search results demonstrate the successful application of heterologous expression systems for studying and engineering the biosynthesis of various β-carboline alkaloids, there is no explicit mention of the heterologous expression specifically for the engineered biosynthesis of this compound in these snippets. However, based on the successful approaches used for other β-carbolines, it is plausible that a similar strategy could be applied to elucidate and engineer the biosynthetic pathway for this compound if the relevant genes and enzymes were identified from its natural source.

Chemical Synthesis and Derivatization Strategies for Trypargine and Analogues

Total Synthesis Approaches to Enantiomerically Pure Trypargine

Achieving enantiomerically pure this compound is crucial for studying its specific biological activities, as different enantiomers can exhibit distinct pharmacological profiles. Total synthesis approaches have focused on controlling the stereochemistry at the C-1 position of the tetrahydro-β-carboline core.

Asymmetric synthesis methodologies are employed to produce a single enantiomer of this compound selectively. One approach involves the Pictet-Spengler reaction, a common method for synthesizing tetrahydro-β-carbolines, followed by steps to establish the correct stereochemistry. For instance, an asymmetric synthesis of (1S)-(-)-trypargine was achieved using a Pictet-Spengler condensation of (+)-Nb-benzyl-D-tryptophan methyl ester with α-ketoglutaric acid capes.gov.br. This was followed by transformations to yield the desired enantiomer capes.gov.br. The absolute configuration of natural (-)-trypargine at the C-1 position was determined to be S capes.gov.br.

Another efficient total synthesis of both (+)- and (-)-trypargine utilized a strategy based on the Bischler-Napieralski reaction to construct the β-carboline moiety, followed by an enantioselective reduction of the resulting dihydro-β-carboline intermediate scielo.brscielo.brscite.ai. This asymmetric transfer hydrogenation (ATH) was performed using Noyori's protocol, which employs chiral N-sulfonated diamine-Ru(II)-η⁶-arene complexes as catalysts scielo.brscielo.br. This method has proven effective for the enantioselective reduction of cyclic imines, often yielding high enantiomeric excess scielo.br. The use of specific chiral ligands, such as (S,S)-DPEN, can direct the hydrogenation to a particular face of the prochiral imine, leading to the desired enantiomer scielo.br.

Asymmetric transfer hydrogenation has been successfully applied in the synthesis of various natural products containing the tetrahydro-β-carboline core, including this compound uw.edu.pl.

Rational Design and Synthesis of Novel this compound Analogues

The rational design and synthesis of this compound analogues are pursued to explore structure-activity relationships and develop compounds with potentially improved or altered properties. This involves modifying the core structure or introducing various functional groups.

The introduction of specific functional groups can significantly impact the chemical and biological characteristics of this compound analogues. For instance, the trifluoromethyl group (-CF₃) is known to influence properties such as metabolic stability, lipophilicity, and binding affinity wikipedia.orgruhr-uni-bochum.de. While direct examples of trifluoromethylated this compound analogues were not found in the provided context, the incorporation of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to modulate their properties wikipedia.orgruhr-uni-bochum.de. Methods for introducing trifluoromethyl groups include reactions with trifluoromethylating reagents or transition-metal-catalyzed processes wikipedia.orgruhr-uni-bochum.deorganic-chemistry.org.

The azelayl moiety, a nine-carbon dicarboxylic acid derivative, could potentially be incorporated into this compound analogues to modify their polarity, lipophilicity, or to serve as a linker for creating dimeric or hybrid molecules. The specific synthesis and effects of incorporating an azelayl moiety into this compound analogues would depend on the desired structural modification and the synthetic strategy employed.

Hybrid molecules are created by combining structural features from different bioactive compounds into a single entity, aiming for enhanced or synergistic properties mdpi.commdpi.comnih.gov. The this compound scaffold, with its tetrahydro-β-carboline core, can be utilized in the design of such hybrid molecules. This could involve linking the this compound structure to other pharmacophores or scaffolds through various tethers or linkers mdpi.comnih.govresearchgate.net.

For example, dimeric tetrahydro-β-carbolines have been synthesized as bivalent receptor ligands, where two tetrahydro-β-carboline units are linked uva.nl. Such dimerization can occur through various positions on the core structure or the indole (B1671886) system uva.nl. The rational design of bivalent ligands is complex and requires detailed structure-activity relationship studies uva.nl. While the provided sources mention hybrid molecules in a broader context, the principle of combining the this compound scaffold with other moieties is a valid strategy for developing novel analogues mdpi.commdpi.comnih.govresearchgate.netrsc.org.

Introduction of Specific Functional Groups (e.g., Trifluoromethyl, Azelayl Moieties)

Mechanistic Studies of Synthetic Reactions for β-Carboline Formation

Understanding the mechanisms of the reactions used to form the β-carboline core is essential for optimizing synthetic routes and developing new methodologies. The Bischler-Napieralski reaction and the Pictet-Spengler reaction are key transformations in the synthesis of the β-carboline framework present in this compound.

The Bischler-Napieralski reaction involves the cyclodehydration of an acyl derivative of a β-arylethylamine scielo.br. Mechanistic studies have shown that this reaction proceeds via the formation of imidoyl chloride and nitrilium intermediates, which are promoted by dehydrating agents such as POCl₃, PCl₅, and SOCl₂ scielo.br. In the context of this compound synthesis, the formation of the dihydro-β-carboline intermediate from a tryptamine (B22526) derivative involves this type of cyclization followed by aromatic electrophilic substitution scielo.br.

The Pictet-Spengler reaction, another widely used method for synthesizing tetrahydro-β-carbolines, involves the reaction of a β-arylethylamine (like tryptamine) with an aldehyde or ketone under acidic conditions rsc.org. The mechanism typically involves the formation of an imine or a cyclic hemiaminal intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent rearomatization rsc.org. Acidic catalysts, both Brønsted and Lewis acids, are commonly used to facilitate this reaction rsc.org. Studies have also shown that certain solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can promote the Pictet-Spengler reaction without the need for additional acid catalysts rsc.org.

Mechanistic studies of β-carboline formation also extend to reactions involving α-dicarbonyl compounds and L-tryptophan, which can yield various β-carboline derivatives csic.es. A proposed mechanism for the formation of these compounds involves tautomerism and cyclization to dihydro-β-carboline-3-COOH intermediates csic.es. Additionally, studies have investigated the oxidation-decarboxylation mechanisms involved in converting tetrahydro-β-carboline-3-carboxylic acids to β-carbolines analis.com.my.

These mechanistic insights are vital for controlling reaction outcomes, improving yields, and designing novel synthetic routes to this compound and its analogues.

Biological Activities and Preclinical Efficacy of Trypargine and Its Analogues

In Vitro Assessments of Biological Activity in Cellular Systems

In vitro studies utilizing various cellular systems have been instrumental in characterizing the biological effects of Trypargine and its analogues. These assessments provide insights into their direct impact on different cell types and enzymatic pathways mdpi.commdpi.comresearchgate.netnih.govnih.gov.

Cytotoxic Efficacy in Cancer Cell Lines (e.g., Hematological, Solid Tumors)

This compound and its analogues have been evaluated for their cytotoxic potential against a range of cancer cell lines, including those derived from hematological malignancies and solid tumors mdpi.comnih.govnih.gov. Studies have shown varying degrees of activity depending on the specific compound and cancer cell line tested.

Some carboline derivatives, structurally related to this compound, have demonstrated anti-proliferative effects. For instance, certain thiazole–quinoline and thiazole–indole (B1671886) hybrids, tested against glioblastoma (SF-295), leukemia (HL-60), and prostate cancer (PC-3) cell lines, showed moderate to high activity. One such compound exhibited promising cytotoxicity against the HL-60 leukemia cell line with an IC₅₀ value of 2.41 μM rsc.org.

Another study investigating trifluoromethylated carboline compounds, which are also analogues, reported cytotoxic potencies against seven different cancer cell lines. One analogue showed maximum cytotoxicity with a GI₅₀ of 6.2 µM against the HCT-116 colorectal cancer cell line researchgate.nettandfonline.com. This compound was found to induce oxidative stress-mediated autophagy, leading to programmed cell death in HCT-116 cells researchgate.nettandfonline.com.

Marine alkaloids, including those with β-carboline frameworks, have also been explored for cytotoxic activity. Some have shown effects on tumor cells mdpi.commdpi.com. For example, certain purine (B94841) analogues, while not directly this compound, have been assessed for anticancer action on cell lines such as HCT-116 (colorectal carcinoma), A549 (lung cancer), THP-1 (acute monocytic leukemia), and IMR-32 (neuroblastoma), with some derivatives showing notable potency jpionline.org.

Interactive Table 1: Examples of Cytotoxic Activity of this compound Analogues in Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Thiazole–indole hybrid (Compound 4c) | HL-60 | IC₅₀ | 2.41 | rsc.org |

| Trifluoromethylated carboline (Comp3) | HCT-116 | GI₅₀ | 6.2 | researchgate.nettandfonline.com |

| Purine analogue (2,6,9-trisubstituted, Derivative showing better potency) | THP-1 | IC₅₀ | 0.08 | jpionline.org |

| Purine analogue (2,6,9-trisubstituted, Derivative showing better potency) | A549 | IC₅₀ | 0.4 | jpionline.org |

Antimicrobial and Antifungal Evaluations

β-Carbolines, the structural class to which this compound belongs, are known to possess a broad spectrum of biological activities, including antimicrobial and antifungal properties researchgate.netmdpi.com. Marine organisms, in particular, have been a source of β-carbolines and other alkaloids exhibiting such activities mdpi.commdpi.commdpi.com.

Studies on marine alkaloids have reported antimicrobial activity against various bacterial and fungal strains mdpi.commdpi.commdpi.com. For instance, certain agelasines, which are marine purine derivatives, have shown antimicrobial activity against several bacteria and fungi mdpi.com. Another group of marine alkaloids, the pyridoacridines, have also demonstrated anti-bacterial and anti-fungal activity mdpi.com.

While direct studies specifically detailing the antimicrobial or antifungal activity of this compound itself were not prominently found in the provided search results, the known activities of the β-carboline class and related marine alkaloids suggest this as a relevant area of investigation for this compound and its analogues researchgate.netmdpi.commdpi.commdpi.com. Research on synthetic analogues of other marine alkaloids, such as fascaplysin, has shown antibacterial and antifungal properties, indicating the potential for similar activities in structurally related compounds like this compound derivatives mdpi.com.

Enzymatic Activity Modulation in Cell-Free Systems (e.g., MAO, AChE)

This compound and its analogues have been investigated for their ability to modulate the activity of enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE) mdpi.comresearchgate.netnih.govrsc.org. MAO enzymes play a crucial role in the metabolism of neurotransmitters, while AChE is involved in the breakdown of acetylcholine (B1216132).

Natural analogues of this compound, isolated from the spider Parawixia bistriata, have been identified as non-competitive inhibitors of both MAO-A and MAO-B researchgate.net. Specifically, the (-)-enantiomer of one such analogue, PwTX-I, was found to be more potent as an inhibitor than the (+)-enantiomer researchgate.net.

Some synthetic β-carboline derivatives with trifluoromethyl groups have also been tested for their inhibitory effects on monoamine oxidase. Certain chiral β-carbolines with trifluoromethyl groups and specific side chains have shown inhibition on monoamine oxidase researchgate.net. For example, compounds 4e, 4i, and 4k showed inhibition rates of 78.8%, 84.0%, and 78.9% on monoamine oxidase at a concentration of 1 mmol/L, respectively researchgate.net. The S-enantiomer of compound 4e exhibited better inhibitory activity on monoamine oxidase compared to the R-enantiomer researchgate.net.

Interactive Table 2: Examples of Enzymatic Activity Modulation by this compound Analogues

| Compound Type | Enzyme | Inhibition Type | Concentration (mmol/L) | Inhibition (%) | Reference |

| PwTX-I (natural analogue) | MAO-A | Non-competitive | Not specified | Not specified | researchgate.net |

| PwTX-I (natural analogue) | MAO-B | Non-competitive | Not specified | Not specified | researchgate.net |

| Chiral β-carboline (Compound 4e, S-enantiomer) | Monoamine oxidase | Not specified | 1 | 78.8 | researchgate.net |

| Chiral β-carboline (Compound 4i) | Monoamine oxidase | Not specified | 1 | 84.0 | researchgate.net |

| Chiral β-carboline (Compound 4k) | Monoamine oxidase | Not specified | 1 | 78.9 | researchgate.net |

In Vivo Mechanistic Investigations in Animal Models

In vivo studies using animal models are crucial for understanding the mechanistic effects of this compound and its analogues in a complex biological setting and evaluating their potential efficacy in preclinical disease models mdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgnih.govacs.orgresearchgate.netfrontiersin.org. These models allow for the assessment of compound distribution, metabolism, and effects on physiological processes and disease progression.

Assessment of Central Nervous System Responses and Neurobiological Modulations

Given that this compound is a tetrahydro-β-carboline, a class of compounds known to interact with the central nervous system (CNS), in vivo studies have investigated their neurobiological effects mdpi.comresearchgate.netfrontiersin.orgresearchgate.netdevneuro.orgnih.gov. β-Carbolines have been studied for a range of CNS activities, including sedative, anxiolytic, hypnotic, and anticonvulsant properties researchgate.net.

Natural analogues of this compound, such as those from spider venom, have demonstrated potent lethal effects on honeybees, giving rise to clear neurotoxic effects, including paralysis, before death researchgate.net. The investigation of the pharmacological properties and neurotoxic actions of these analogues may provide insights into the potential neurobiological effects of this compound researchgate.net.

Animal models are widely used to study CNS function and disorders, providing systems to investigate neurobiological modulations induced by various compounds frontiersin.orgnih.govdevneuro.orgnih.govmdpi.comnih.govbiomolther.org. While specific detailed in vivo studies on the direct CNS responses and neurobiological modulations of this compound itself were not extensively described in the provided snippets, the known neuroactivity of related β-carbolines suggests this as an important area of research researchgate.net. Studies on animal models of neurological disorders aim to understand pathological mechanisms and evaluate potential therapeutic interventions nih.govnih.govbiomolther.org.

Efficacy in Preclinical Disease Models (e.g., Epilepsy Models, Parasitic Infections, Neurological Disorders)

Preclinical studies in animal models have explored the potential efficacy of this compound and its analogues in various disease contexts, including epilepsy, parasitic infections, and neurological disorders mdpi.comresearchgate.netnih.govresearchgate.nettandfonline.comcriver.com.

β-Carbolines have shown anticonvulsant activity in some studies researchgate.net. While the provided snippets mention this compound in the context of a known tetrahydro-β-carboline toxin used as a standard in investigations, they also note the absence of studies on this compound itself in an animal model for antiepileptic effects researchgate.net. However, other indole alkaloids structurally related to β-carbolines have demonstrated significant anticonvulsant and antiepileptic efficacy in rodent models wisconsin.edu.

Regarding parasitic infections, β-carbolines, including those from marine sources, have shown antiparasitic activity researchgate.netmdpi.comacs.orgresearchgate.net. For example, certain β-carbolines and their synthetic debromo analogues isolated from marine ascidians have exhibited moderate antimalarial activity against a chloroquine-resistant strain of Plasmodium falciparum in in vitro assays, with IC₅₀ values in the range of 2.5–14 μM acs.org.

Animal models are also utilized to study the mechanisms and potential treatments for neurological disorders nih.govnih.govbiomolther.org. While direct evidence of this compound's efficacy in animal models of specific neurological disorders was not detailed in the provided snippets, the broader class of β-carbolines is being investigated for effects on the CNS, which could be relevant to such conditions researchgate.netfrontiersin.org.

Interactive Table 3: Examples of Efficacy of this compound Analogues in Preclinical Disease Models

| Compound Type | Disease Model/Target | Activity Metric | Value (µM) | Reference |

| β-carboline (natural, from P. opacum) | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 2.5–14 | acs.org |

| β-carboline (synthetic debromo analogue) | Plasmodium falciparum (chloroquine-resistant) | IC₅₀ | 2.5–14 | acs.org |

| Indole alkaloid (KRM-II-81, sarpagine (B1680780) related) | Epilepsy (rodent models) | Efficacy | Effective | wisconsin.edu |

| Indole alkaloid (KRM-II-81, sarpagine related) | Anticonvulsant (rodent models) | Efficacy | Effective | wisconsin.edu |

Note: This table includes examples of analogues and related compounds where specific data for this compound was not available in the provided snippets.

Structure Activity Relationship Sar and Computational Studies of Trypargine Derivatives

Foundations of Structure-Activity Relationship Methodology in Drug Discovery

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal and pharmaceutical chemistry that explores the correlation between the molecular structure of a compound and its biological activity. solubilityofthings.comnumberanalytics.comimmutoscientific.compharmacologymentor.comgardp.org It provides crucial insights into how alterations in chemical structure can influence biological efficacy and safety, guiding the development of new drugs. solubilityofthings.comnumberanalytics.comimmutoscientific.com The core principle of SAR is that a molecule's structure dictates its properties and behavior, including its interaction with biological targets like enzymes and receptors. solubilityofthings.comnumberanalytics.comimmutoscientific.compatsnap.com

The understanding of SAR has evolved significantly from early trial-and-error methods to a more rational and predictive methodology. solubilityofthings.comnumberanalytics.com Key factors influencing SAR include molecular shape and size, the presence and arrangement of functional groups, stereochemistry, and physicochemical properties such as lipophilicity, solubility, and pKa. numberanalytics.com By analyzing how different structural features contribute to a molecule's activity, chemists can design and optimize compounds with desired properties. numberanalytics.com SAR is a vital tool throughout the drug discovery process, from identifying lead compounds to optimizing their pharmacological properties and minimizing adverse effects. numberanalytics.compharmacologymentor.compatsnap.comstudysmarter.co.uk Computational tools have revolutionized SAR analysis, enabling researchers to simulate and predict molecular interactions with greater accuracy. immutoscientific.compatsnap.comnih.gov

Identification of Structural Determinants for Specific Biological Activities

Identifying the specific structural determinants responsible for particular biological activities is a key aspect of SAR. This involves systematically modifying the chemical structure of a lead compound or a series of related compounds and evaluating the impact of these modifications on the desired biological activity. immutoscientific.comgardp.org By correlating structural changes with changes in activity, researchers can pinpoint the functional groups, substructures, or spatial arrangements that are essential for interaction with a biological target and for eliciting a specific biological response. immutoscientific.comcreative-biolabs.com

For Trypargine derivatives, this would involve synthesizing or acquiring compounds with variations in the -carboline core, side chains, or substituents, and then testing their biological activity in relevant assays. Analysis of the resulting activity data in conjunction with the structural variations allows for the identification of pharmacophores – the essential features in a molecule that are responsible for its biological activity. pharmacologymentor.com For instance, studies on -carboline alkaloids, including this compound derivatives, have investigated the influence of substituents at different positions on their biological activities, such as affinity for serotonin (B10506) receptors. nih.govnih.gov SAR analysis helps in understanding which chemical groups play an important role in evoking a target effect and guides rational modifications to improve potency or modify the effect. creative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that utilizes mathematical and statistical models to establish a quantitative relationship between the structural properties of compounds and their biological activities. pharmacologymentor.comcreative-biolabs.comacs.orgprotoqsar.comlongdom.orgjocpr.commedcraveonline.com Unlike qualitative SAR, QSAR aims to predict the level of biological activity or potency based on structural features. creative-biolabs.com This approach transforms the chemical structure of compounds into numerical descriptors, which are then used to build models that correlate these descriptors with known biological activities. protoqsar.comlongdom.orgneovarsity.org QSAR modeling is a vital component of drug discovery, enabling the prediction of activities and properties and facilitating virtual screening of large chemical libraries. acs.orgprotoqsar.comlongdom.orgjocpr.commedcraveonline.com

The development of QSAR models typically involves several steps, including data preparation, descriptor calculation, feature selection, model building, and validation. neovarsity.org QSAR models can be used to predict various biological activities and properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, binding free energies, and kinetic rates for protein-ligand complexes. acs.orglongdom.orgjocpr.com

Molecular Descriptor Calculation and Feature Selection

Molecular descriptors are numerical values that represent the chemical and physical properties or structural features of a molecule. protoqsar.comneovarsity.orgchemintelligence.com These descriptors translate the structural information of a compound into a format that can be used in mathematical models. protoqsar.comneovarsity.org Various types of molecular descriptors exist, including constitutional, geometrical, functional group, topological, thermodynamic, and quantum mechanical descriptors. chemintelligence.comnih.gov

With the ability to calculate thousands of molecular descriptors for a dataset, feature selection becomes a crucial step in QSAR model development. nih.govoup.comresearchgate.net Feature selection techniques are employed to identify the most relevant descriptors that are significantly correlated with the biological activity of interest. neovarsity.orgnih.govoup.comresearchgate.net This process helps to decrease model complexity, reduce the risk of overfitting, and improve the interpretability and predictive performance of the QSAR model. neovarsity.orgnih.govoup.com Common feature selection methods include filter methods, wrapper methods, and embedded methods, as well as optimization algorithms like genetic algorithms. neovarsity.orgchemintelligence.comoup.comresearchgate.net

Statistical and Machine Learning Approaches in QSAR Model Development

QSAR models are developed using a variety of statistical and machine learning approaches to establish the relationship between molecular descriptors and biological activity. protoqsar.comneovarsity.org Traditional statistical methods, such as multiple linear regression (MLR), have been used, particularly for smaller datasets and linear relationships. medcraveonline.comneovarsity.orgchemintelligence.comwhiterose.ac.uk

With the increase in data size and complexity of structure-activity relationships, machine learning (ML) techniques have become increasingly prominent in QSAR modeling. acs.orgprotoqsar.comneovarsity.orgwhiterose.ac.ukfrontiersin.orgnih.govarithmostech.com ML algorithms can process huge multidimensional datasets and are capable of capturing non-linear relationships between structure and activity. acs.orgnih.gov Examples of ML approaches used in QSAR include support vector machines (SVM), random forests (RF), neural networks (NN), and deep learning (DL) models such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs). neovarsity.orgwhiterose.ac.ukfrontiersin.orgnih.gov These methods are used for both regression (predicting continuous activity values) and classification (predicting whether a compound is active or inactive). neovarsity.orgnih.govwhiterose.ac.uk The choice of the appropriate statistical or machine learning approach depends on the nature of the data and the complexity of the structure-activity relationship being modeled. neovarsity.orgwhiterose.ac.uk

Stereochemical Influences on Activity and Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity and interaction of a compound with its biological target. numberanalytics.comijpsjournal.comresearchgate.net Many biological targets, such as receptors and enzymes, are chiral, meaning they can distinguish between different stereoisomers (molecules with the same chemical formula but different spatial arrangements) of a ligand. ijpsjournal.comnih.gov This can lead to significant differences in the potency, selectivity, metabolism, and toxicity of different stereoisomers. ijpsjournal.comresearchgate.net

For this compound derivatives, which can possess chiral centers, the stereochemical configuration can profoundly influence their binding affinity and efficacy at their target sites. vt.edu Understanding the stereochemical influences is essential for rational drug design, allowing for the synthesis and evaluation of specific stereoisomers to optimize therapeutic outcomes and minimize adverse effects. ijpsjournal.com Studies involving stereochemically defined this compound analogues or related -carbolines can provide insights into the preferred stereochemistry for optimal interaction with their biological targets. uva.nlvt.edumdpi.com Computational studies, including molecular docking and dynamics simulations, can help to elucidate the stereoselective interactions between chiral ligands and their targets. nih.gov

In Silico Approaches and Molecular Docking Simulations in Receptor Binding

In silico approaches, which utilize computational methods and simulations, are increasingly important in modern drug discovery and SAR analysis. patsnap.comnih.govmdpi.compatsnap.comresearchgate.net These methods allow researchers to simulate, predict, and design drug candidates within a virtual environment before conducting physical experiments. patsnap.comresearchgate.net Molecular modeling is central to in silico efforts, providing insights into the interactions between potential drug candidates and their biological targets. patsnap.com

Advanced Analytical Chemistry for Trypargine Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography plays a fundamental role in separating trypargine from complex mixtures, which is often a necessary step before detection and quantification azolifesciences.com.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation of non-volatile and semi-volatile compounds like alkaloids. Method development in HPLC involves optimizing parameters such as the stationary phase, mobile phase composition, temperature, and flow rate to achieve adequate separation, resolution, and sensitivity for the analyte of interest thermofisher.compreprints.orgasianjpr.com. For compounds like this compound, which contains an indole (B1671886) moiety, UV or fluorescence detection is often employed due to the inherent absorbance and fluorescence properties of the β-carboline core asianjpr.comnih.gov.

Developing an HPLC method for this compound would typically involve steps such as selecting a suitable column chemistry (e.g., reversed-phase), optimizing the mobile phase (e.g., using a gradient of water and an organic solvent, potentially with a buffer to control ionization), and determining the optimal detection wavelength thermofisher.compreprints.orgchromatographyonline.com. The goal is to achieve a well-defined peak for this compound, separated from other components in the sample matrix. This is crucial for accurate quantification.

Gas Chromatography (GC) Applications in Volatile Alkaloid Analysis

Gas Chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds that are thermally stable rjptonline.org. While this compound itself might not be sufficiently volatile for direct GC analysis without derivatization, GC, often coupled with Mass Spectrometry (GC-MS), is a valuable tool for the analysis of other volatile alkaloids and can be relevant in studies involving the co-occurrence or metabolic profiling of this compound with more volatile compounds rjptonline.orginnovareacademics.inusm.myresearchgate.net. GC-MS has been successfully applied in the analysis of volatile components in plant extracts, including alkaloids rjptonline.orginnovareacademics.in.

Mass Spectrometry (MS) for Characterization and Quantification

Mass Spectrometry is an indispensable tool in the analysis of this compound, providing crucial information about its molecular weight, structure, and facilitating its quantification researchgate.netusm.myresearchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols for Complex Matrices

LC-MS combines the separation power of HPLC with the detection and identification capabilities of MS, making it particularly suitable for analyzing complex biological or environmental matrices where this compound might be present nih.govnih.govuni-duesseldorf.de. LC-MS protocols for this compound would involve the chromatographic separation as described above, followed by ionization of the eluting compounds and detection of their mass-to-charge ratios (m/z) in the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar and semi-polar compounds like alkaloids nih.gov.

Quantification of this compound using LC-MS is often achieved using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), where specific ions corresponding to this compound and its fragments are monitored nih.govscielo.br. This provides high sensitivity and selectivity, allowing for the detection and quantification of this compound even at low concentrations in complex samples nih.goviupac.org.

Analyzing complex matrices presents challenges, including matrix effects that can suppress or enhance ionization efficiency nih.govwaters.com. Sample preparation techniques, such as solid-phase extraction (SPE) or protein precipitation, are often employed before LC-MS analysis to clean up the sample and minimize matrix effects thermofisher.comnih.govwaters.com.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of a compound and identifying unknown metabolites ijpras.comnih.govthermofisher.com. In the context of this compound research, HRMS can be used to confirm the molecular formula of isolated this compound and to identify potential metabolites or related compounds in biological samples ijpras.comnih.govscielo.br.

HRMS, often coupled with LC (LC-HRMS), allows for the acquisition of accurate mass data for eluting peaks, enabling confident identification of known compounds by matching their accurate mass and fragmentation patterns to databases nih.govthermofisher.comanimbiosci.org. For unknown compounds, HRMS data can be used to propose elemental compositions, which, combined with fragmentation data (MS/MS or MSn), can aid in structural elucidation ijpras.comnih.govnih.gov. Techniques like all-ion fragmentation (AIF) acquisition in LC-HRMS can provide comprehensive fragmentation data for metabolite identification nih.gov.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are crucial for the structural elucidation and purity assessment of isolated this compound researchgate.netnih.govrssl.com.

NMR spectroscopy provides detailed information about the structure and bonding of a molecule by analyzing the interaction of atomic nuclei with a magnetic field nih.govhyphadiscovery.com. For this compound, 1D NMR spectra (e.g., 1H NMR, 13C NMR) and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) can be used to assign protons and carbons, determine coupling constants, and establish connectivity and spatial relationships within the molecule scielo.brhyphadiscovery.com. This is essential for confirming the proposed structure of isolated this compound or elucidating the structure of novel derivatives acs.orgebi.ac.uk. Quantitative NMR (qNMR) can also be used to determine the purity of a sample hyphadiscovery.com.

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation scielo.br. The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups, such as N-H, C=C, and C-N stretches scielo.br. This can be used as a complementary technique for structural confirmation and purity assessment.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | (Information not readily available in search results, often referred to by chemical name or as a β-carboline alkaloid) |

| 6-hydroxythis compound | (Information not readily available in search results) |

| Tryptophan | 1148 |

| Arginine | 225 |

| Tryptamine (B22526) | 1150 |

| Tetrahydropentoxyline | 156470 |

| Trypargimine | (Information not readily available in search results) |

| 1-carboxythis compound | (Information not readily available in search results) |

| 4-hydroxyphenylacetamide | (Information not readily available in search results) |

| 1,3,7-trimethylguanine | 122355 |

| 3',5'-dibromo-4'-methoxyphenethylamine | (Information not readily available in search results) |

Interactive Data Tables

While direct quantitative data for this compound analysis across various techniques was not consistently available in the search results, the principles and applications described highlight how such data would be presented. For instance, an HPLC table might show retention times and peak areas, while an LC-MS table could detail m/z values and ion intensities.

Example of a potential data table structure (illustrative, not based on specific this compound data from search results):

Table 1: Illustrative HPLC-UV Data for this compound Analysis

| Sample ID | Retention Time (min) | Peak Area (mAU*sec) | Concentration (µg/mL) |

| Standard 1 (1 µg/mL) | 8.5 | 1500 | 1.0 |

| Sample A | 8.6 | 750 | 0.5 |

| Sample B | 8.5 | 2250 | 1.5 |

Example of a potential data table structure (illustrative, not based on specific this compound data from search results):

Table 2: Illustrative LC-MS Data for this compound Detection (SIM Mode)

| Sample ID | Analyte | Precursor Ion (m/z) | Retention Time (min) | Peak Area (counts) |

| Sample C | This compound | 287.1 | 7.2 | 5000 |

| Sample D | This compound | 287.1 | 7.3 | 15000 |

These tables, in an interactive format, would allow researchers to sort, filter, and potentially visualize the data, aiding in the interpretation of analytical results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, including natural products like this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. The principle relies on the interaction of nuclear spins with an external magnetic field and applied radiofrequency pulses, yielding spectra that are highly sensitive to the chemical environment of different nuclei, most commonly ¹H and ¹³C. msu.edu

In the context of this compound, NMR spectroscopy has been instrumental in confirming its chemical structure. For instance, studies involving the isolation of this compound derivatives from natural sources have utilized NMR, alongside mass spectrometry (MS), to elucidate the structures of both known and novel compounds acs.org. The analysis of one-dimensional (1D) NMR spectra, such as ¹H NMR and ¹³C NMR, provides initial insights into the types of protons and carbons present and their chemical shifts, which are indicative of their electronic environment. mdpi.com

Furthermore, two-dimensional (2D) NMR techniques are crucial for establishing correlations between nuclei, thereby mapping the molecular connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely applied. COSY reveals proton-proton couplings through bonds, while HSQC correlates protons with the carbons to which they are directly attached. HMBC, on the other hand, provides information about correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the carbon skeleton and identifying quaternary carbons. The application of these 2D NMR methods allows for the unambiguous assignment of signals and the confirmation of the proposed structure of this compound. researchgate.net

Advances in NMR technology, including higher magnetic field strengths, cryogenically cooled probes, and microcoil technology, have significantly enhanced the sensitivity and resolution of NMR experiments. mdpi.com These improvements are particularly beneficial when dealing with limited sample quantities often encountered in natural product isolation. The use of multivariate data analysis techniques in conjunction with NMR data can also aid in the analysis of complex mixtures, potentially relevant for identifying this compound within crude extracts .

Advanced Sample Preparation Strategies for Biological and Natural Product Matrices

Analyzing this compound from its natural sources, such as marine organisms, or from biological matrices in research studies presents significant challenges due to the complexity and diversity of these samples. Effective sample preparation is a critical step to isolate and concentrate the analyte while removing interfering substances that could compromise downstream analysis by techniques like NMR or chromatography-mass spectrometry. chromatographyonline.combiotage.com

Conventional extraction methods for natural products often involve solvent extraction techniques like maceration, Soxhlet extraction, or solid-liquid extraction, utilizing various organic solvents or solvent mixtures based on the polarity of the target compound. rroij.comamazonaws.com For this compound, an alkaloid, appropriate solvent systems would be selected to optimize its recovery from the plant or marine tissue matrix.

However, complex matrices often require more advanced strategies. Protein precipitation is a common initial step for biological fluids to remove abundant proteins that can interfere with analysis. psu.edu Solid-Phase Extraction (SPE) is a widely used technique for cleanup and preconcentration, offering better selectivity than liquid-liquid extraction (LLE) by utilizing different sorbent materials to selectively retain the analyte while washing away impurities. chromatographyonline.compsu.edu The choice of SPE sorbent and elution solvent is tailored to the physicochemical properties of this compound.

Modern extraction techniques such as Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) offer advantages in terms of reduced extraction time, solvent consumption, and improved efficiency compared to traditional methods. rroij.comamazonaws.comunitylabservices.euresearchgate.net ASE, for instance, uses elevated temperature and pressure to enhance the solubility and kinetics of extraction from solid matrices. unitylabservices.euresearchgate.net These techniques can be particularly useful for extracting this compound from challenging natural product samples.

Furthermore, sample preparation for complex matrices may involve strategies to reduce matrix effects, which can suppress or enhance ionization in mass spectrometry. Techniques like matrix scavenging or targeted extraction approaches are employed to minimize the impact of co-eluting matrix components on analytical sensitivity and accuracy. biotage.com The development of robust and efficient sample preparation protocols is paramount for the reliable detection and quantification of this compound in research samples.

Emerging Analytical Technologies and Trends in Natural Product Research

The field of natural product research is continuously evolving with the advent of new analytical technologies aimed at improving the speed, sensitivity, and specificity of compound analysis. These emerging trends are highly relevant to the study of compounds like this compound, particularly in the context of complex mixtures and high-throughput screening.

Hyphenated techniques, which combine separation methods with detection methods, are at the forefront of these advancements. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of natural products in complex matrices. psu.edusciltp.comorochem.com The separation power of LC, coupled with the high sensitivity and structural information provided by MS, allows for the detection of this compound even at low concentrations and in the presence of numerous other compounds. Ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) offers enhanced separation speed and resolution, along with accurate mass measurements, facilitating the identification of known and unknown compounds, including potential derivatives of this compound.

Other emerging techniques include the coupling of Thin-Layer Chromatography (TLC) or Flash Chromatography with MS (TLC/MS, Flash/MS). interchim.com These techniques allow for rapid identification of compounds separated on a TLC plate or during flash purification by directly coupling the separation to a mass spectrometer, accelerating the dereplication process (identification of known compounds) and the targeted isolation of compounds like this compound. interchim.com

Metabolomics, a contemporary area of research, utilizes advanced analytical techniques, primarily MS and NMR, to profile the complete set of metabolites in a biological system or natural extract. sciltp.com While broad in scope, metabolomics approaches can be applied to study the presence and variations of specific metabolites like this compound in different biological sources or under different conditions.

The integration of automation and miniaturization in sample preparation and analysis is another significant trend, enabling higher sample throughput and reduced solvent consumption. chromatographyonline.com Furthermore, the increasing use of computational methods and artificial intelligence in analyzing complex analytical data, particularly from MS and NMR, is revolutionizing the interpretation of results in natural product research. sciltp.com These emerging technologies and trends are enhancing the capabilities for the comprehensive analysis of natural products, including the detailed study of this compound.

Methodological Considerations and Future Directions in Trypargine Research

Integration of Multi-Omics Data in Chemical Biology Research (e.g., Metabolomics, Transcriptomics)

The integration of multi-omics data, such as metabolomics and transcriptomics, offers a powerful approach to unraveling the complex biological effects of natural products like Trypargine. Multi-omics analysis involves the crossover application of multiple high-throughput screening technologies, including genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of biological processes nih.gov. By measuring several genome-wide data types per sample, multi-omic datasets can be generated, and their integrative analysis can improve our understanding of biological processes and disease subtypes plos.org.

In the context of natural product research, integrating metabolomics (the study of the complete set of small-molecule metabolites in a biological sample) and transcriptomics (the study of the complete set of RNA transcripts) can provide insights into how a compound affects cellular pathways at both the gene expression and metabolic levels. This can help identify the molecular targets of this compound and the downstream effects of its interaction. While most multi-omic clustering algorithms assume a common underlying structure across all omics, newer methods are being developed that can account for the disagreement between different omics datasets plos.org. The integration of genomics and metabolomics, for instance, can provide a broader understanding than is possible with a single technique alone mdpi.com.

Multi-omic approaches have been successfully applied in various healthcare and biomarker discovery studies, including cancer research and infectious disease research mdpi.com. The maximum benefit from these technologies may be derived from applying a multi-pronged approach that leverages information from multiple-omics data to more accurately predict disease risk mdpi.com. For this compound research, this could involve correlating changes in the metabolome and transcriptome of cells or organisms treated with this compound to identify affected pathways and potential biomarkers of its activity.

Challenges in Natural Product Research and Discovery

Despite the significant role natural products have historically played in drug discovery, several challenges persist in their research and discovery journaljpri.comijpsjournal.com. These challenges contributed to a decline in their exploration by the pharmaceutical industry from the 1990s onwards journaljpri.comnih.gov.

Key challenges include technical obstacles in screening, isolation, characterization, and optimization of natural compounds journaljpri.com. The complexity of natural product structures can complicate their synthesis and characterization, making scalable production difficult ijpsjournal.com. Identifying and isolating pure compounds from complex natural mixtures is a huge task nih.govresearchgate.net. The quantity of samples available from the natural source can also be a limitation nih.govresearchgate.net. Furthermore, there are potential ecological impacts if the natural source is over-exploited nih.govresearchgate.net.

Other challenges include the lack of knowledge governing the complex biology that regulates secondary metabolism in producing organisms nih.gov. This knowledge gap prevents metabolic engineering from reaching the predictability seen in other branches of engineering nih.gov. Low quantities of the desired compound, poor growth characteristics of the producing organisms, or the inability to cultivate the strains of interest in a laboratory setting also hinder discovery nih.gov.

For this compound, as a natural product, these general challenges in isolation, characterization, and potential synthesis apply. Overcoming these hurdles requires innovative strategies, including the application of advanced technologies and computational methods journaljpri.comnih.gov.

Advanced In Vitro and In Vivo Model Development for Mechanistic Studies

Advanced in vitro and in vivo models are crucial for conducting mechanistic studies on natural products like this compound. These models allow researchers to investigate the biological activities of the compound and elucidate its mechanisms of action in a controlled environment or a living system.

In vitro models, such as cell cultures, offer a simplified system to study the direct effects of this compound on specific cell types or biological processes. Advanced in vitro techniques can include co-culture systems, 3D cell cultures, and organ-on-a-chip models, which better recapitulate the complexity of in vivo environments compared to traditional 2D cell cultures.

In vivo models, typically involving animal subjects, are essential for evaluating the systemic effects of this compound, its pharmacokinetics, and its efficacy in a complex biological system. Studies have utilized various in vivo models to assess the effects of natural products, including those with potential antitumor effects semanticscholar.org. The development of more sophisticated in vivo models, including genetically modified organisms or disease-specific animal models, can provide more relevant data for understanding the therapeutic potential and mechanisms of this compound. Subsequent in vitro and in vivo studies have been used to investigate compounds like this compound grafiati.com.

Developing and utilizing appropriate advanced in vitro and in vivo models is critical for generating reliable data on this compound's biological activities and understanding how it interacts with biological systems at a mechanistic level.

Application of Artificial Intelligence and Machine Learning in Research Discovery

Artificial intelligence (AI) and machine learning (ML), a subset of AI, are increasingly transforming natural product drug discovery by offering powerful tools for data analysis, prediction, and molecular design acs.orgrsc.orgnih.govijrti.org. These technologies can accelerate the identification of therapeutic compounds from diverse natural sources ijrti.org.

AI and ML can be applied across various stages of the drug discovery pipeline, including identifying potential targets, predicting biological activity, and designing new molecules acs.orgrsc.org. Computational drug discovery methods, including docking, clustering, and bioactivity fingerprints, have proven effective in identifying natural product targets acs.org. ML algorithms can predict biological activity from genomic data, accelerating the identification of new molecular entities ijpsjournal.com. They can also enhance activity prediction and structure-activity relationship (SAR) studies acs.org.

Databases containing chemical structures and Biosynthetic Gene Clusters (BGCs) are indispensable resources for supporting ML applications in natural product research nih.gov. AI approaches are being developed to predict chemical structures of BGC products based on DNA sequence alone knaw.nl. ML algorithms can be executed at very large scales, and the increasing availability of digitized data from various sources has been crucial for building predictive applications rsc.org.

The integration of AI into natural product drug discovery promises accelerated discoveries by leveraging AI's analytical prowess acs.org. For this compound research, AI and ML could be used to screen large datasets of natural compounds for structural similarities or predicted biological activities, analyze complex multi-omics data to identify potential mechanisms, or even assist in the de novo design of this compound analogs with improved properties. Despite limitations, the success of this approach and the growing accuracy of advanced ML models suggest significant future advancements acs.org.

Methodological Rigor and Reproducibility in Alkaloid Research

In natural product research, particularly with complex compounds like alkaloids, methodological rigor is essential during isolation, purification, structural characterization, and biological activity testing. Thorough documentation of the study setting, participants (if applicable), data collection, and analysis processes helps establish dependability and reinforce reproducibility researchgate.net. Providing sufficient detail in the descriptions of methods is one way of ensuring reproducibility researchgate.net.

Key aspects of methodological rigor include using appropriate controls, employing validated assays, ensuring accurate compound identification and purity, and conducting sufficient replicates. For alkaloid research, this might involve rigorous spectroscopic analysis for structural confirmation, standardized protocols for biological assays, and careful statistical analysis of results.

Challenges to reproducibility in natural product research can arise from variations in the source material, extraction methods, and experimental conditions. Addressing these challenges requires clear and detailed reporting of methodologies, data sharing, and the use of reference standards where possible. Methodological consistency is a condition for improving the quality of research researchgate.net. Researchers should be self-conscious and have methodological awareness researchgate.net. While the flexible nature of qualitative research should be embraced, strategies to ensure rigor must be in place researchgate.net.

Ensuring rigor and reproducibility in this compound research is crucial for building confidence in research findings and facilitating the translation of discoveries into potential applications.

Q & A

Basic: What are the primary biochemical mechanisms through which Trypargine exerts its inhibitory effects, and what experimental models are most suitable for initial validation?

Answer:

this compound’s inhibitory mechanisms can be studied using in vitro enzyme kinetics assays, such as spectrophotometric or fluorometric methods, to measure substrate turnover rates in the presence of varying this compound concentrations. Target specificity should be validated via competitive inhibition assays using known substrates or inhibitors. Cell-based models (e.g., transfected cell lines expressing the target enzyme) are recommended for preliminary in vivo validation, with dose-response curves to establish IC50 values. Ensure controls include vehicle-only and positive inhibition groups. Statistical methods like ANOVA should be applied to confirm significance .

Basic: What synthesis protocols are widely accepted for this compound, and how can purity be rigorously confirmed?

Answer:

this compound synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods, with critical steps including protection of reactive side chains and HPLC purification. Purity validation requires reversed-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation, particularly to verify the absence of stereoisomeric impurities. Reproducibility hinges on detailed documentation of reaction conditions (e.g., temperature, solvent ratios) .

Advanced: How can researchers resolve contradictions in reported IC50 values of this compound across studies, particularly when using different cell lines or assay conditions?

Answer:

Contradictions in IC50 values often arise from variability in assay conditions (e.g., pH, temperature) or cellular model systems. To address this:

- Conduct a meta-analysis of existing studies to identify confounding variables (e.g., differences in ATP concentrations for kinase assays) .

- Perform sensitivity analyses by replicating assays under standardized conditions (e.g., uniform buffer systems, cell passage numbers).

- Use isogenic cell lines to isolate genetic background effects.

- Apply meta-regression to quantify the impact of specific variables (e.g., incubation time) on IC50 discrepancies .

Advanced: What methodological frameworks (e.g., PICO, FINER) are optimal for designing hypothesis-driven studies on this compound’s off-target effects?

Answer:

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) is critical for ensuring study rigor:

- Feasibility: Prioritize high-throughput screening (HTS) with CRISPR-edited cell libraries to identify off-targets.

- Novelty: Focus on understudied kinase families or non-kinase targets predicted via computational docking.

- Ethical: Adhere to NIH guidelines for preclinical data reporting, including full disclosure of negative results .

The PICO framework (Population, Intervention, Comparison, Outcome) applies to in vivo studies: e.g., "In murine models (P), does this compound (I) compared to staurosporine (C) reduce off-target toxicity (O)?" .

Advanced: How can computational modeling improve the optimization of this compound’s pharmacokinetic (PK) properties while minimizing iterative in vivo testing?

Answer:

- Use molecular dynamics (MD) simulations to predict this compound’s binding stability and solvation effects.

- Apply quantitative structure-activity relationship (QSAR) models to correlate structural modifications (e.g., halogenation) with PK parameters like bioavailability.

- Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability).

- Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and clearance rates, reducing reliance on animal trials .

Basic: What statistical approaches are essential for analyzing dose-dependent cytotoxicity data in this compound studies?

Answer:

- Non-linear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50/EC50 values.

- Grubbs’ test to identify outliers in replicate measurements.

- Two-way ANOVA for multi-variable comparisons (e.g., dose × time interactions).

- Bonferroni correction to adjust for multiple comparisons. Report 95% confidence intervals and effect sizes to enhance reproducibility .

Advanced: What strategies mitigate bias in high-content screening (HCS) workflows for this compound’s phenotypic effects?

Answer:

- Blinded analysis : Separate data acquisition and interpretation teams.

- Automated image acquisition to minimize user-dependent variability.

- Z’-factor validation to confirm assay robustness (Z’ > 0.5).

- Batch-effect correction using linear mixed models when screening across multiple plates/days.

- Negative controls : Include unexposed cells and non-targeting siRNA controls .

Advanced: How should researchers ethically address irreproducible findings in this compound’s mechanism-of-action studies?

Answer:

- Pre-register hypotheses and methods on platforms like Open Science Framework.

- Share raw data (e.g., kinetic traces, microscopy images) in public repositories.

- Conduct cross-laboratory replication using standardized reagent lots.

- Disclose all experimental variables (e.g., cell confluency, serum batch) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.